ethyl N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}carbamate
Overview
Description
Ethyl N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}carbamate is a compound that belongs to the class of sulfonamidesThe presence of the sulfonamido moiety in the compound contributes to its biological activity, making it a subject of interest in scientific research .
Preparation Methods
The synthesis of ethyl N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}carbamate involves several steps. One common method starts with the diazotization of sulfamethazine, followed by coupling with ethyl cyanoacetate in the presence of sodium acetate at room temperature. This reaction produces the precursor hydrazone, which can then be further reacted with various active methylene compounds to produce derivatives such as pyran, pyridine, and pyridazine . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Ethyl N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine derivatives, urea, thiourea, and guanidine hydrochloride. These reactions can lead to the formation of different heterocyclic compounds such as pyrazole, oxazole, pyrimidine, and thiazine derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
In chemistry, it is used as a precursor for the synthesis of novel heterocyclic compounds with potential antibacterial activity . In biology and medicine, it has been investigated for its role as a carbonic anhydrase inhibitor, antibacterial agent, anticancer agent, anti-inflammatory agent, and analgesic agent
Mechanism of Action
The mechanism of action of ethyl N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}carbamate involves its interaction with specific molecular targets and pathways. As a sulfonamide, it is known to inhibit the activity of carbonic anhydrase, an enzyme involved in various physiological processes . By inhibiting this enzyme, the compound can exert its antibacterial, anticancer, and anti-inflammatory effects. The exact molecular targets and pathways involved may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Ethyl N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}carbamate can be compared with other similar compounds, such as other sulfonamides and heterocyclic compounds containing sulfonamido moieties. Some similar compounds include pyran, pyridine, pyridazine, pyrazole, oxazole, pyrimidine, and thiazine derivatives
Properties
IUPAC Name |
ethyl N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c1-4-23-15(20)18-12-5-7-13(8-6-12)24(21,22)19-14-9-10(2)16-11(3)17-14/h5-9H,4H2,1-3H3,(H,18,20)(H,16,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEIQMLBKZBGLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=NC(=C2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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